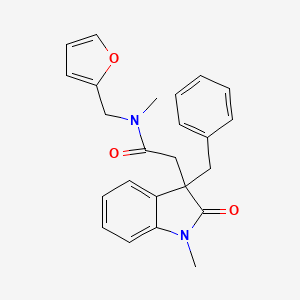![molecular formula C19H24ClN3O B5450475 1-butyl-N-[(2-methoxyphenyl)methyl]benzimidazol-5-amine;hydrochloride](/img/structure/B5450475.png)
1-butyl-N-[(2-methoxyphenyl)methyl]benzimidazol-5-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-N-[(2-methoxyphenyl)methyl]benzimidazol-5-amine;hydrochloride is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various aldehydes. For 1-butyl-N-[(2-methoxyphenyl)methyl]benzimidazol-5-amine;hydrochloride, the synthetic route may involve the following steps:
Condensation Reaction: ortho-phenylenediamine reacts with 2-methoxybenzaldehyde in the presence of an acid catalyst to form the benzimidazole core.
Alkylation: The benzimidazole core is then alkylated with butyl bromide to introduce the butyl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-[(2-methoxyphenyl)methyl]benzimidazol-5-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-butyl-N-[(2-methoxyphenyl)methyl]benzimidazol-5-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of corrosion inhibitors and other industrial applications
Mechanism of Action
The mechanism of action of 1-butyl-N-[(2-methoxyphenyl)methyl]benzimidazol-5-amine;hydrochloride involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit enzymes and disrupt cellular processes. For example, they can inhibit squalene epoxidase, an enzyme essential for sterol synthesis in fungal cell membranes . This inhibition leads to the disruption of cell membrane integrity and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-nitro-1H-benzimidazol-2-yl) phenol
- 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole
- Methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate (Benomyl)
Uniqueness
1-butyl-N-[(2-methoxyphenyl)methyl]benzimidazol-5-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the butyl group and the methoxyphenyl moiety enhances its biological activity and specificity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
1-butyl-N-[(2-methoxyphenyl)methyl]benzimidazol-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O.ClH/c1-3-4-11-22-14-21-17-12-16(9-10-18(17)22)20-13-15-7-5-6-8-19(15)23-2;/h5-10,12,14,20H,3-4,11,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFAYFLBPWJGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1C=CC(=C2)NCC3=CC=CC=C3OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-fluorobenzyl)-3-[2-(3-hydroxy-1-azetidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5450394.png)
![(6E)-5-imino-2-(1-phenylpropyl)-6-(thiophen-2-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5450402.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinol](/img/structure/B5450411.png)
![N-cyclopropyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B5450419.png)
![ETHYL 4-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE](/img/structure/B5450421.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylpiperazine](/img/structure/B5450431.png)
![4-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5450436.png)

![N-(2-ethyl-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide](/img/structure/B5450450.png)
![5-{3-oxo-3-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]propyl}-3-isoxazolol](/img/structure/B5450458.png)
![N-(3-methoxyphenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5450466.png)
![2-bromo-4-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B5450487.png)
![N-[(3-bromo-4,5-diethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B5450517.png)
![(4Z)-1-benzyl-4-[hydroxy-(4-nitrophenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5450524.png)
